Ac-Lys-D-Ala-D-lactic acid acetate
Overview
Description
“Ac-Lys-D-Ala-D-lactic acid acetate” is a depsipeptide analog of the tripeptide Ac-Lys-D-Ala-D-Ala . It is a synthetic compound with a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ .
Chemical Reactions Analysis
“Ac-Lys-D-Ala-D-lactic acid acetate” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . This suggests that it participates in reactions involving these enzymes, likely in the context of bacterial cell wall biosynthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ac-Lys-D-Ala-D-lactic acid acetate” are not fully detailed in the search results. It is known that it has a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ . It should be stored at temperatures below -15°C .Scientific Research Applications
Peptide Screening
Ac-Lys-D-Ala-D-lactic acid acetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This technique can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Carboxypeptidase Substrate
This compound is used as a substrate for carboxypeptidase . Carboxypeptidase is an enzyme that hydrolyzes (breaks down) the peptide bonds at the carboxyl end of proteins or peptides . This application is crucial in the field of biochemistry for studying enzyme kinetics and mechanisms .
Production of Biodegradable Polymers
Lactic acid, a component of Ac-Lys-D-Ala-D-lactic acid acetate, is used in the production of biodegradable polymers such as polylactic acid . These polymers are used as an alternative for manufacturing conventional plastic materials and new materials of pertinent applications .
Food and Non-food Industries
Lactic acid is widely used in food as well as non-food industries . In the food industry, it’s used as a preservative, curing agent, and flavoring agent . In non-food industries, it’s used in the production of biodegradable plastics, textile dyeing, and pharmaceuticals .
Research and Development
Due to its unique structure, Ac-Lys-D-Ala-D-lactic acid acetate is often used in scientific research for the development of new compounds and drugs . Its properties make it a valuable tool in the field of medicinal chemistry .
Environmental Science
The compound plays a role in environmental science, particularly in the development of environmentally benign organic phase constituents . These constituents are crucial in the development of sustainable and eco-friendly technologies .
Mechanism of Action
Target of Action
The primary target of Ac-Lys-D-Ala-D-lactic acid acetate is penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . These enzymes play a crucial role in bacterial cell wall synthesis by catalyzing the hydrolysis of the terminal D-alanine residues in the peptidoglycan precursors.
Mode of Action
Ac-Lys-D-Ala-D-lactic acid acetate acts as a depsipeptide substrate for DD-carboxypeptidases . It binds to the active site of these enzymes, mimicking the natural substrates. This binding can inhibit the normal function of the enzymes, leading to disruption in the bacterial cell wall synthesis .
Biochemical Pathways
The compound primarily affects the peptidoglycan synthesis pathway in bacteria. By inhibiting DD-carboxypeptidases, it disrupts the cross-linking of peptidoglycan layers, which is a critical step in cell wall formation. The downstream effect of this disruption is the weakening of the bacterial cell wall, which can lead to cell lysis and death .
Result of Action
The molecular effect of Ac-Lys-D-Ala-D-lactic acid acetate’s action is the inhibition of DD-carboxypeptidases, leading to disruption in the peptidoglycan synthesis pathway. On a cellular level, this results in a weakened cell wall, potentially leading to bacterial cell lysis and death .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid;acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)/t8-,9-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAMADIHNCYQH-DDLFKVEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys-D-Ala-D-lactic acid acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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